4(3H)-Quinazolinone, 3-(4-((3,4-dimethoxyphenyl)methylene)-4,5-dihydro-2-methyl-5-oxo-1H-imidazol-1-yl)-6-iodo-2-methyl-

Description

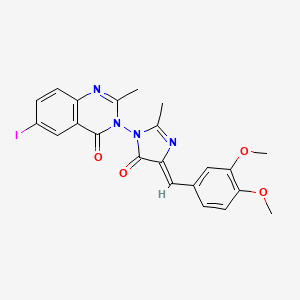

The compound 4(3H)-Quinazolinone, 3-(4-((3,4-dimethoxyphenyl)methylene)-4,5-dihydro-2-methyl-5-oxo-1H-imidazol-1-yl)-6-iodo-2-methyl- is a structurally complex quinazolinone derivative. Its core structure features a 4(3H)-quinazolinone scaffold substituted at position 3 with a fused imidazole ring bearing a 3,4-dimethoxyphenyl methylene group. Additional modifications include a 6-iodo and 2-methyl substitution on the quinazolinone ring. The iodine atom at position 6 likely enhances lipophilicity and bioavailability, while the 3,4-dimethoxyphenyl group may contribute to receptor binding via π-π interactions .

Properties

CAS No. |

114496-25-2 |

|---|---|

Molecular Formula |

C22H19IN4O4 |

Molecular Weight |

530.3 g/mol |

IUPAC Name |

3-[(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-5-oxoimidazol-1-yl]-6-iodo-2-methylquinazolin-4-one |

InChI |

InChI=1S/C22H19IN4O4/c1-12-24-17-7-6-15(23)11-16(17)21(28)26(12)27-13(2)25-18(22(27)29)9-14-5-8-19(30-3)20(10-14)31-4/h5-11H,1-4H3/b18-9- |

InChI Key |

FZOGBZPQTZEKLE-NVMNQCDNSA-N |

Isomeric SMILES |

CC1=NC2=C(C=C(C=C2)I)C(=O)N1N3C(=N/C(=C\C4=CC(=C(C=C4)OC)OC)/C3=O)C |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)I)C(=O)N1N3C(=NC(=CC4=CC(=C(C=C4)OC)OC)C3=O)C |

Origin of Product |

United States |

Preparation Methods

Iodination of Anthranilic Acid Derivatives

- 5-Iodoanthranilic Acid Synthesis :

Benzoxazinone Intermediate :

Quinazolinone Formation :

Synthesis of 4-((3,4-Dimethoxyphenyl)Methylene)-4,5-Dihydro-2-Methyl-5-Oxo-1H-Imidazole

Cyclocondensation Approach

- Imidazolone Precursor :

- Isolation :

Coupling of Quinazolinone and Imidazolone Moieties

Nucleophilic Substitution

- Activation of Quinazolinone :

One-Pot Multi-Component Reaction

- Components :

- 5-Iodoanthranilic acid, methylamine, 3,4-dimethoxybenzaldehyde, and 2-methylimidazolone precursor.

- Conditions :

Optimization and Characterization

Reaction Optimization

| Step | Optimal Conditions | Yield Improvement | Reference |

|---|---|---|---|

| Iodination | ICl in acetic acid, 24 h, RT | 88% | |

| Imidazolone | Acetic acid, ethanol, reflux | 70% | |

| Coupling | K₂CO₃/KI in CH₃CN, reflux | 75% |

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(4-((3,4-dimethoxyphenyl)methylene)-4,5-dihydro-2-methyl-5-oxo-1H-imidazol-1-yl)-6-iodo-2-methyl- undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The imidazole ring can be reduced under hydrogenation conditions.

Substitution: The iodine substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is typically used.

Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups yields quinones, while reduction of the imidazole ring results in a dihydroimidazole derivative .

Scientific Research Applications

4(3H)-Quinazolinone, 3-(4-((3,4-dimethoxyphenyl)methylene)-4,5-dihydro-2-methyl-5-oxo-1H-imidazol-1-yl)-6-iodo-2-methyl- has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anticancer, antibacterial, and antifungal activities.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(4-((3,4-dimethoxyphenyl)methylene)-4,5-dihydro-2-methyl-5-oxo-1H-imidazol-1-yl)-6-iodo-2-methyl- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activities. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Key Observations :

- Iodine vs. Ferrocenyl Groups: The 6-iodo substitution in the target compound contrasts with ferrocenyl-substituted derivatives (e.g., 2-ferrocenyl-4(3H)-quinazolinone), where the ferrocene unit enables redox activity but may reduce bioavailability due to bulkiness .

- Antioxidant Activity: Phenolic derivatives (e.g., compound 5h) exhibit superior radical scavenging compared to non-phenolic quinazolinones, suggesting that electron-donating groups like hydroxyls enhance antioxidant capacity. The target compound’s 3,4-dimethoxyphenyl group may offer moderate activity but likely less than phenolic analogues .

- Antibacterial SAR : Substituents at position 3 (e.g., imidazole rings) are critical for antibacterial activity. The target compound’s imidazole-linked 3,4-dimethoxyphenyl group may mimic the pharmacophore of triazole-containing derivatives, which show broad-spectrum antimicrobial effects .

Pharmacokinetic and Toxicity Profiles

Biological Activity

4(3H)-Quinazolinone derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound in focus, 4(3H)-Quinazolinone, 3-(4-((3,4-dimethoxyphenyl)methylene)-4,5-dihydro-2-methyl-5-oxo-1H-imidazol-1-yl)-6-iodo-2-methyl- , exhibits a complex structure that may enhance its biological efficacy through multiple mechanisms.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a quinazolinone core linked to an imidazole moiety and a dimethoxyphenyl group. The presence of iodine and methoxy groups is expected to influence its pharmacological profile.

Antimicrobial Activity

Research indicates that quinazolinone derivatives often exhibit potent antimicrobial properties. A study highlighted that various quinazolinone compounds demonstrated significant antibacterial activity against Gram-positive bacteria, with derivatives showing Minimum Inhibitory Concentrations (MIC) ranging from to against strains such as Staphylococcus aureus and antifungal activity against Candida albicans .

| Compound | Activity Type | MIC (μg/mL) | Target Organism |

|---|---|---|---|

| 3f | Antifungal | 8 | C. albicans |

| 3p | Antibacterial | 16 | S. aureus |

| 3j | Antifungal | 32 | A. niger |

Cytotoxic Activity

The cytotoxic effects of quinazolinones have been extensively studied. For instance, derivatives have shown promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). MTT assays indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant potential for further development as anticancer agents .

The biological activity of quinazolinones can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Quinazolinones may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.

- Modulation of Cell Signaling : Quinazolinones can affect various signaling pathways related to inflammation and cell survival.

Case Studies

- Antimicrobial Evaluation : A series of quinazolinone derivatives were synthesized and tested for antibacterial activity. The study found that modifications on the phenyl ring significantly impacted activity profiles, with methoxy-substituted compounds showing enhanced efficacy .

- Cytotoxicity Assessment : A recent investigation into quinazolinone-triazole hybrids revealed that these compounds exhibited notable cytotoxicity against multiple cancer cell lines, with some derivatives surpassing the activity of known chemotherapeutics .

Q & A

Q. Methodology :

Meta-analysis : Compare data across studies, normalizing for variables like IC₅₀ measurement protocols.

Docking studies : Use molecular dynamics to model interactions between the iodine-substituted quinazolinone and target proteins (e.g., kinases).

Dose-response validation : Re-test the compound under standardized conditions, prioritizing assays linked to its imidazolone moiety’s redox activity .

Basic: What safety precautions are recommended for handling this compound, given its structural analogs?

Answer:

- Toxicity : Analogous compounds (e.g., 3,5-dichloro-substituted quinazolinones) show LD₅₀ > 800 mg/kg (intraperitoneal, mice) , suggesting moderate toxicity.

- Handling :

Advanced: How does the 6-iodo substituent influence the compound’s electronic structure and potential as a kinase inhibitor?

Answer:

- Electronic effects : Iodine’s +M effect increases electron density on the quinazolinone ring, potentially enhancing π-π stacking with kinase ATP-binding pockets.

- Steric effects : The bulky iodine at position 6 may hinder binding in shallow active sites.

- Experimental validation :

Basic: What chromatographic methods are suitable for purity analysis?

Answer:

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) . Monitor at 254 nm (quinazolinone absorbance).

- TLC : Silica gel GF₂₅₄, eluent CH₂Cl₂:MeOH (9:1) . Rf ~0.5 for the target compound.

- Validation : Spiking with a known pure standard and comparing retention times .

Advanced: What strategies can optimize the yield of the imidazolone ring formation during synthesis?

Answer:

- Reagent optimization : Increase P₂O₅ stoichiometry (0.21 mol) to drive cyclization .

- Temperature control : Maintain 180°C for ≤45 minutes to avoid ring-opening side reactions.

- Workup : Use 2 M NaOH to neutralize acidic byproducts before CH₂Cl₂ extraction. Post-recrystallization, analyze by ¹H NMR to confirm ring integrity .

Basic: How can researchers link this compound’s structure to a theoretical framework (e.g., enzyme inhibition)?

Answer:

- Conceptual linkage : The imidazolone moiety mimics ATP’s adenine ring, suggesting kinase inhibition.

- Methodology :

Advanced: How can AI-driven automation improve high-throughput screening of this compound’s derivatives?

Answer:

- Smart laboratories : Use AI to design combinatorial libraries (varying methoxy or iodine groups) and predict synthetic feasibility.

- Robotic synthesis : Automate reactions in microtiter plates, with real-time HPLC monitoring.

- Data integration : Train neural networks on bioactivity data to prioritize derivatives with optimal logP and binding scores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.